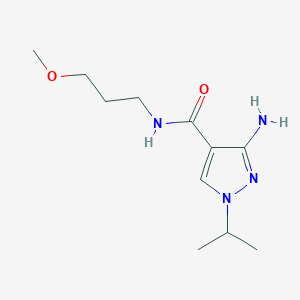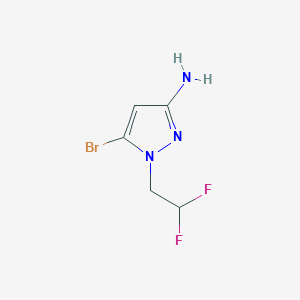![molecular formula C14H18FN3O2 B11739834 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol](/img/structure/B11739834.png)
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenol moiety, and a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone under acidic conditions.
Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the methylamino group: This can be done by reacting the intermediate with formaldehyde and methylamine in a Mannich reaction.
Coupling with 2-methoxyphenol: The final step involves coupling the intermediate with 2-methoxyphenol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoroethyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound can be used as a probe to study biological pathways involving pyrazole derivatives.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol involves its interaction with specific molecular targets. The fluoroethyl group may enhance its binding affinity to certain receptors, while the pyrazole ring can interact with enzymes or other proteins. The methoxyphenol moiety may contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
- 2-(1-{6-[(2-fluoroethyl)(methyl)amino]-2-naphthyl}ethylidene)malononitrile
Uniqueness
4-[({[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]-2-methoxyphenol is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxyphenol moiety. This combination of structural features may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C14H18FN3O2 |
|---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-[[[1-(2-fluoroethyl)pyrazol-3-yl]methylamino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H18FN3O2/c1-20-14-8-11(2-3-13(14)19)9-16-10-12-4-6-18(17-12)7-5-15/h2-4,6,8,16,19H,5,7,9-10H2,1H3 |
InChI Key |
TWAMOBGOSYMIHD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=NN(C=C2)CCF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R,2S)-2-(2,4-dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11739754.png)
amine](/img/structure/B11739757.png)

![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![3-[(Methylamino)methyl]-1,2-oxazole-5-carbonitrile hydrochloride](/img/structure/B11739771.png)
![N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11739778.png)

![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)
![butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739798.png)

![pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739809.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
